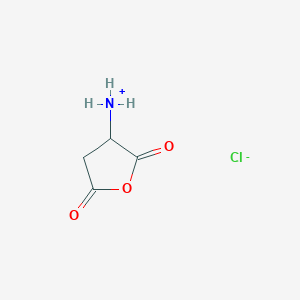
(2,5-Dioxooxolan-3-yl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxooxolan-3-yl)azanium;chloride is a chemical compound with a unique structure that includes a five-membered lactone ring and an azanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxooxolan-3-yl)azanium;chloride typically involves the reaction of a suitable lactone precursor with an amine under acidic conditions to form the azanium ion. One common method includes:
Starting Material: A lactone such as 2,5-dioxooxolane.
Reaction with Amine: The lactone is reacted with an amine (e.g., ammonia or a primary amine) in the presence of hydrochloric acid.
Formation of Azanium Ion: The acidic environment facilitates the formation of the azanium ion, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Reacting the lactone with the amine in a continuous flow reactor.
Purification: The product is then purified using crystallization or chromatography techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxooxolan-3-yl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactone ring into a more reduced form.
Substitution: The azanium ion can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can replace the chloride ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Dioxooxolan-3-yl)azanium;chloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing compounds that target specific biological pathways.
Industry
In industrial applications, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for producing high-performance materials with specific properties.
Mecanismo De Acción
The mechanism by which (2,5-Dioxooxolan-3-yl)azanium;chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The lactone ring can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dioxooxolan-3-yl)ammonium;chloride: Similar structure but with an ammonium ion instead of an azanium ion.
(2,5-Dioxooxolan-3-yl)methanaminium;chloride: Contains a methanaminium ion.
(2,5-Dioxooxolan-3-yl)ethanaminium;chloride: Contains an ethanaminium ion.
Uniqueness
(2,5-Dioxooxolan-3-yl)azanium;chloride is unique due to its specific azanium ion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs.
Propiedades
IUPAC Name |
(2,5-dioxooxolan-3-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVTYLEICKQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
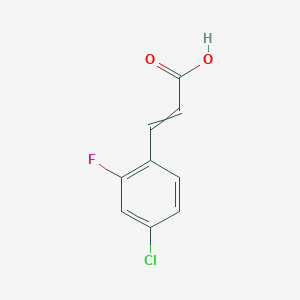
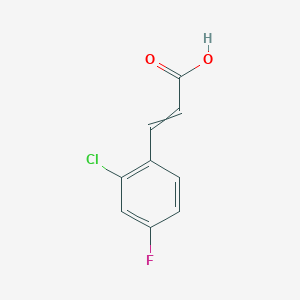
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7855614.png)
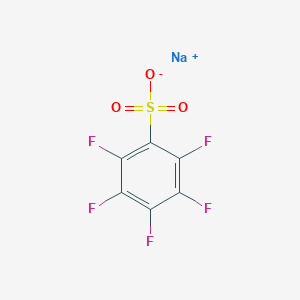
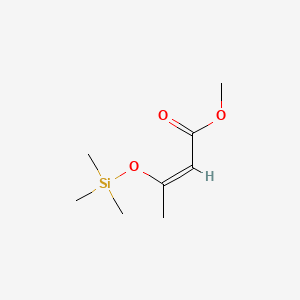

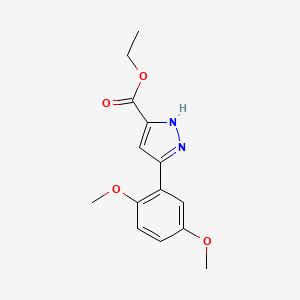
![6-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7855656.png)
![5-bromo-N-methoxy-N-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B7855663.png)

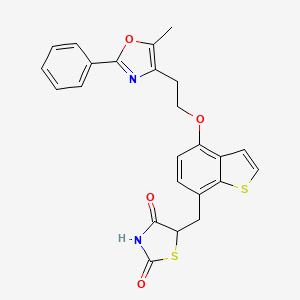
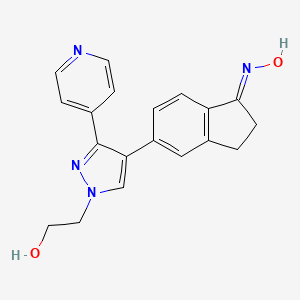
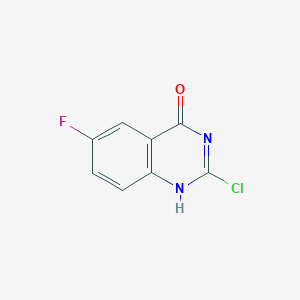
![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B7855719.png)
